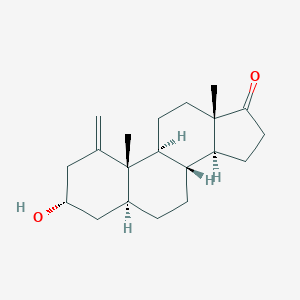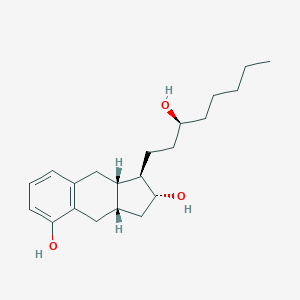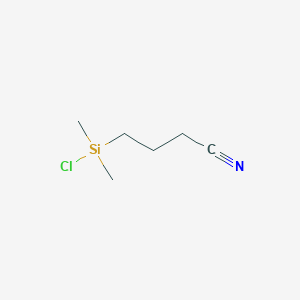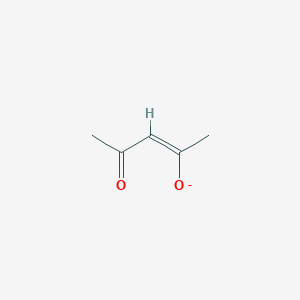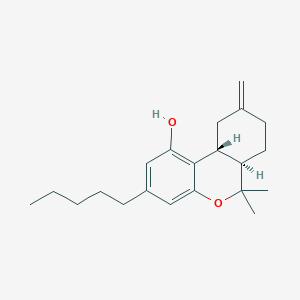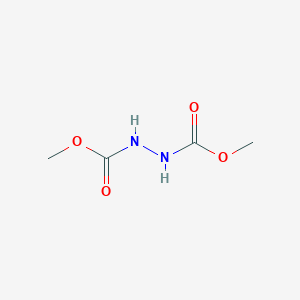
L-Glutamin-d5
Übersicht
Beschreibung
L-Glutamin-d5, auch bekannt als L-Glutaminsäure 5-Amid-d5, ist eine deuterierte Form von L-Glutamin. Diese Verbindung ist eine nicht-essentielle Aminosäure, die im menschlichen Körper reichlich vorhanden ist und eine entscheidende Rolle in verschiedenen Stoffwechselprozessen spielt. Die Deuterium-Markierung in this compound macht es besonders nützlich in der wissenschaftlichen Forschung, insbesondere in Studien, die Stoffwechselwege und Pharmakokinetik betreffen .
Wissenschaftliche Forschungsanwendungen
L-Glutamine-d5 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of L-Glutamine and its metabolites.
Biology: Helps in tracing metabolic pathways and studying the role of L-Glutamine in cellular metabolism.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Employed in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts
Wirkmechanismus
L-Glutamine-d5, also known as (2S)-2,5-diamino-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid, is a deuterium-labeled variant of L-Glutamine . L-Glutamine is a non-essential amino acid that plays a significant role in various metabolic processes .
Target of Action
L-Glutamine primarily targets cells involved in metabolic processes. It serves as a substrate for glutamine synthetase in neurons for the biosynthesis of the major excitatory and inhibitory neurotransmitters glutamate and GABA .
Mode of Action
L-Glutamine-d5 interacts with its targets by providing a source of carbons for oxidation in some cells . It plays a major role in protecting the integrity of the gastrointestinal tract, particularly the large intestine .
Biochemical Pathways
L-Glutamine-d5 is involved in many metabolic pathways. It is synthesized in vivo by glutamate and ammonia . It plays an essential role in promoting and maintaining the function of various organs and cells such as kidney, intestine, liver, heart, neurons, lymphocytes, macrophages, pancreatic β-cells, and white adipocytes . It also regulates the expression of many genes related to metabolism, signal transduction, cell defense, and repair .
Pharmacokinetics
The pharmacokinetics of L-Glutamine-d5 involves rapid absorption and elimination, with no significant change in the baseline (pre-dose) L-Glutamine concentration throughout the study, indicating no drug accumulation . The dose-normalized peak concentration decreases with dose escalation, indicating the capacity-limited non-linear pharmacokinetics of oral L-Glutamine .
Result of Action
The action of L-Glutamine-d5 results in the provision of a source of carbons for oxidation in some cells . It also decreases the adhesion of sickle red blood cells (RBCs) to human umbilical vein endothelial cells (HUVECs) when incubated ex vivo with patient-derived autologous plasma either alone or with LPS .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
L-Glutamine-d5 serves as a substrate for glutamine synthetase in neurons for the biosynthesis of the major excitatory and inhibitory neurotransmitters glutamate and GABA . It interacts with enzymes such as glutaminase and glutamine synthetase, which are involved in its conversion to glutamate . The nature of these interactions involves the transfer of an amide group from glutamine to specific substrates in various biochemical reactions .
Cellular Effects
L-Glutamine-d5 has significant effects on various types of cells and cellular processes. It influences cell function by serving as a source of carbon for oxidation in some cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, L-Glutamine-d5 decreases adhesion of sickle red blood cells to human umbilical vein endothelial cells when incubated ex vivo with patient-derived autologous plasma .
Molecular Mechanism
The molecular mechanism of action of L-Glutamine-d5 involves its conversion to glutamate, a process catalyzed by the enzyme glutaminase . This conversion is crucial for the biosynthesis of the neurotransmitters glutamate and GABA . The binding interactions of L-Glutamine-d5 with biomolecules such as enzymes and transporters facilitate its role in various biochemical reactions .
Metabolic Pathways
L-Glutamine-d5 is involved in several metabolic pathways. It serves as a substrate for glutamine synthetase, contributing to the biosynthesis of neurotransmitters . It also plays a role in the glutamate/GABA-glutamine cycle .
Subcellular Localization
Its non-deuterated form, L-Glutamine, is known to be present in various cellular compartments, including the cytosol and mitochondria .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von L-Glutamin-d5 beinhaltet typischerweise die Einarbeitung von Deuteriumatomen in das L-Glutaminmolekül. Ein übliches Verfahren ist der katalytische Austausch von Wasserstoffatomen mit Deuterium in Gegenwart einer Deuteriumquelle, wie z. B. Deuteriumoxid (D2O). Dieser Prozess kann durch die Verwendung eines Palladiumkatalysators unter bestimmten Temperatur- und Druckbedingungen erleichtert werden .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Deuteriumquellen und fortschrittlichen katalytischen Systemen, um eine effiziente und konsistente Deuterium-Einarbeitung zu gewährleisten. Das Endprodukt wird dann mit Techniken wie Kristallisation und Chromatographie gereinigt, um die gewünschten Reinheitsgrade zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
L-Glutamin-d5 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um L-Glutaminsäure-d5 zu bilden.
Reduktion: Es kann reduziert werden, um this compound-Derivate zu bilden.
Substitution: Die Amidgruppe in this compound kann Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2) unter sauren oder basischen Bedingungen.
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen deuterierte Derivate von L-Glutamin, wie z. B. L-Glutaminsäure-d5 und andere substituierte Amide .
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als interner Standard in der Massenspektrometrie zur Quantifizierung von L-Glutamin und seinen Metaboliten verwendet.
Biologie: Hilft beim Verfolgen von Stoffwechselwegen und beim Studium der Rolle von L-Glutamin im Zellstoffwechsel.
Medizin: Wird in pharmakokinetischen Studien verwendet, um die Absorption, Verteilung, den Metabolismus und die Ausscheidung von Medikamenten zu verstehen.
Industrie: Wird bei der Entwicklung von deuterierten Medikamenten eingesetzt, die im Vergleich zu ihren nicht-deuterierten Gegenstücken verbesserte pharmakokinetische Eigenschaften haben können
Wirkmechanismus
This compound entfaltet seine Wirkungen hauptsächlich durch seine Rolle in Stoffwechselwegen. Es dient als Kohlenstoffquelle für die Oxidation in bestimmten Zellen und ist an der Synthese von Neurotransmittern wie Glutamat und Gamma-Aminobuttersäure (GABA) beteiligt. Die Deuteriumatome in this compound können die Geschwindigkeit von Stoffwechselreaktionen beeinflussen und liefern Einblicke in die Kinetik und Mechanismen dieser Prozesse .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
L-Glutamin: Die nicht-deuterierte Form, weit verbreitet in Zellkulturmedien und als Nahrungsergänzungsmittel.
L-Glutaminsäure-d5: Eine weitere deuterierte Aminosäure, die in Stoffwechselstudien verwendet wird.
L-Glutamin-13C5: Eine mit Kohlenstoff-13 markierte Form, die in ähnlichen Anwendungen wie L-Glutamin-d5 verwendet wird
Einzigartigkeit
This compound ist aufgrund seiner Deuteriummarkierung einzigartig, die in Forschungsanwendungen deutliche Vorteile bietet. Das Vorhandensein von Deuteriumatomen kann die metabolischen und pharmakokinetischen Profile der Verbindung verändern, wodurch sie zu einem wertvollen Werkzeug für das Studium von Stoffwechselwegen und die Medikamentenentwicklung wird .
Eigenschaften
IUPAC Name |
(2S)-2,5-diamino-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i1D2,2D2,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXPYRJPNDTMRX-NKXUJHECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


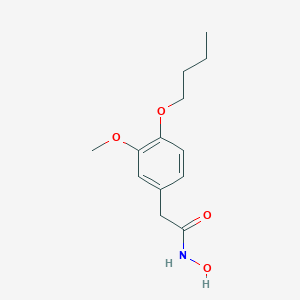

![1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide](/img/structure/B106999.png)
